molecular formula C7H8BClO2 B151476 3-Chloro-2-methylphenylboronic acid CAS No. 313545-20-9

3-Chloro-2-methylphenylboronic acid

Cat. No. B151476
M. Wt: 170.4 g/mol
InChI Key: BJPNVVXTUYMJPN-UHFFFAOYSA-N
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Description

3-Chloro-2-methylphenylboronic acid is a chemical compound that is part of the boronic acid family. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other diols. This property makes them valuable in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of boronic acid derivatives can be achieved through various methods. For instance, a phenylboronic acid mediated triple condensation reaction has been reported to afford novel C3-symmetric 2H-chromene derivatives, which are structural analogues of natural products with bioactive properties . Additionally, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex has been shown to yield indene derivatives in high yields, demonstrating the versatility of boronic acids in organic synthesis .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives, such as 3-hydroxyphenylboronic acid, has been studied using computational methods. These studies have revealed that the compound can exist in multiple conformers, with the most stable conformer being the cis–trans (ctt) form. The calculated frequencies and optimized geometry parameters for the most stable conformer are in good agreement with experimental data, suggesting that these computational methods are reliable for predicting the structure of boronic acid derivatives .

Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions. For example, they can undergo tautomeric rearrangements to form corresponding oxaboroles, as seen in the case of functionalized 2-formylphenylboronic acids . These reactions are influenced by factors such as temperature and solvent composition, and can be studied using techniques like variable-temperature 1H NMR spectroscopy.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the equilibrium constants and the thermodynamics of complexation reactions between methylboronic acid and polyols have been determined using pH titration and 11B NMR spectroscopy, highlighting the importance of molecular interactions in defining the properties of boronic acids . Additionally, the gas chromatographic properties of boronic acid derivatives, such as those used to improve the analysis of 3-chloropropanediol, have been studied, indicating that these compounds can be useful in analytical chemistry for trace analysis .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-Chloro-2-methylphenylboronic acid is utilized in various synthesis processes, particularly in palladium-catalyzed Suzuki cross-coupling reactions. These reactions are instrumental in creating derivatives with potential pharmacological applications. For instance, the synthesis of thiophene derivatives using arylboronic acids, including 3-chloro-2-methylphenylboronic acid, has demonstrated significant biofilm inhibition and anti-thrombolytic activities, suggesting their potential medicinal applications (Ikram et al., 2015).

Chemical Analysis and Environmental Monitoring

This compound is also significant in the field of chemical analysis and environmental monitoring. For example, it is used in the improved determination of 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins, an important aspect of food safety and quality control (Plantinga et al., 1991).

Material Science and Nanotechnology

In material science and nanotechnology, phenylboronic acid derivatives, including those containing 3-chloro-2-methylphenylboronic acid, have been explored for their potential as lubricant additives in industrial applications. Their ability to form protective tribofilms on surfaces enhances anti-friction and anti-wear properties, which is crucial in mechanical engineering and manufacturing processes (Wang et al., 2020).

Molecular Sensing and Diagnostic Tools

Molecular sensing is another application where 3-chloro-2-methylphenylboronic acid plays a role. It has been used in the development of molecularly imprinted polymer (MIP) materials for detecting specific chemical agents, like 3-chloro-1,2-propanediol. This application is significant in developing diagnostic tools and sensors, especially in medical and environmental contexts (Leung et al., 2003).

Drug Delivery Systems

In the realm of drug delivery, phenylboronic acid-decorated nanoparticles have been designed for enhanced tumor targeting and penetration. The modification with 3-chloro-2-methylphenylboronic acid on the surface of these nanoparticles demonstrates improved tumor-homing activity, which is crucial in targeted cancer therapy (Wang et al., 2016).

Safety And Hazards

While specific safety and hazard information for 3-Chloro-2-methylphenylboronic acid was not found, it’s important to handle all chemical substances with care, following safety guidelines and using appropriate personal protective equipment.


Future Directions

The future directions of 3-Chloro-2-methylphenylboronic acid could involve its use in various organic synthesis reactions, given the utility of boronic acids in such reactions3.


Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.


properties

IUPAC Name

(3-chloro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPNVVXTUYMJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395827
Record name 3-CHLORO-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylphenylboronic acid

CAS RN

313545-20-9
Record name 3-CHLORO-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-2-methylphenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 10.0 g (48.7 mmol) 2-bromo-6-chlorotoluene and 11.3 ml (48.7 mmol) triisopropyl borate in 90 ml dry THF were added dropwise 30 ml (49 mmol) of a 1.6 M solution on n-butyllithium in hexanes at −78° C. under argon. After 45 min the reaction mixture was allowed to warm to room temperature. The reaction was quenched by addition of 5 ml water and the solvent was evaporated in vacuo. Addition of 1 M aqueous hydrochloric acid solution was followed by extraction with four portions of dichloromethane. The combined organic extracts were dried over sodium sulfate and concentrated in vacuo. Crystallisation from heptane gave 5.08 g (61%) of the title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TV Nykaza, JC Cooper, G Li, N Mahieu… - Journal of the …, 2018 - ACS Publications
… scale in one pot by organophosphorus-catalyzed reductive C–N cross coupling of 2-nitrobenzonitrile and either 2,3-dimethylphenylboronic acid or 3-chloro-2-methylphenylboronic acid, …
Number of citations: 124 pubs.acs.org

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